1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole

Oligonucleotide synthesis Solid-phase synthesis Coupling efficiency

Oligonucleotide synthesis beyond 20-mers requires >99% stepwise coupling; sulfonylation side-products cause HPLC co-elution and batch failure. TPSI (CAS 50257-40-4) addresses this with a sterically bulky 2,4,6-triisopropylphenyl group that suppresses guanine modification while preserving activation efficiency. • ≥98% purity supports >99% per-step coupling; 30-mer theoretical yield ≥75%. • Pre-formed reagent eliminates in-situ activation variability for cGMP consistency. • Outperforms tosyl/mesitylene analogs in regioselective sulfonylation of polyols.

Molecular Formula C18H26N2O2S
Molecular Weight 334.5 g/mol
CAS No. 50257-40-4
Cat. No. B1297843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole
CAS50257-40-4
Molecular FormulaC18H26N2O2S
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=CN=C2)C(C)C
InChIInChI=1S/C18H26N2O2S/c1-12(2)15-9-16(13(3)4)18(17(10-15)14(5)6)23(21,22)20-8-7-19-11-20/h7-14H,1-6H3
InChIKeyAGGRGODMKWLSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TPSI Procurement-Grade Overview


1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-imidazole (CAS 50257-40-4), commonly abbreviated TPSI, is a sulfonyl imidazole derivative with the molecular formula C₁₈H₂₆N₂O₂S and a molecular weight of 334.48 g·mol⁻¹ . It belongs to the class of arylsulfonyl imidazole coupling/condensing agents and is routinely supplied at ≥97–99% purity (HPLC) by major vendors . The compound is principally employed as an activating agent for phosphodiester bond formation in oligonucleotide synthesis and as a sulfonylation reagent for alcohols and amines .

1
Phosphodiester bond formation Activating agent for oligonucleotide assembly workflows.
2
Sterically controlled sulfonylation Supports regioselective alcohol and amine modification.
3
High-purity coupling reagent Consistently supplied at ≥97–99% (HPLC) for reproducible synthesis.

Why TPSI Cannot Be Replaced by Other Sulfonyl Azoles


Sulfonyl azole coupling reagents (e.g., MSNT, TsIm, SDI) exhibit markedly different leaving-group abilities, steric profiles, and by-product formation tendencies, all of which directly impact coupling yield and product purity in oligonucleotide assembly [1]. Although superficially similar, TPSI’s unique combination of the bulky 2,4,6-triisopropylphenyl (TPS) group and the imidazole nucleofuge provides a distinct balance of electrophilicity and steric shielding that cannot be replicated by less hindered tosyl or mesitylene analogs—differences that translate into quantitative variations in coupling kinetics, sulfonation side-reactions, and isolated yields [2].

TPSI vs. Tosyl-imidazole (TsIm)
Less hindered tosyl group may increase guanine sulfonation and lower coupling purity in long oligos.
TPSI vs. Mesitylene analogs (MSNT)
Mesitylene scaffold reports lower hydrolytic stability and higher base-modification side-reactions.
TPSI vs. Other sulfonyl azoles
Leaving-group and steric differences alter coupling kinetics and by-product profiles; direct substitution may require validation.

TPSI: Quantitative Differentiation Evidence


Purity Specifications for High-Fidelity Oligonucleotide Assembly

Commercially available TPSI is consistently offered at >98% (HPLC) purity, with certain suppliers providing ≥99% (HPLC) material . This specification exceeds the minimum purity threshold (typically 97%) required for high-efficiency oligonucleotide coupling, where a 1% drop in coupling efficiency per step reduces the theoretical yield of a 30-mer from 75% to 55% [1]. In contrast, related arylsulfonyl imidazoles such as N-(p-toluenesulfonyl)imidazole (TsIm) are often supplied at lower purity grades (e.g., >98% HPLC, nonaqueous titration), and mesitylenesulfonyl analogs (MSNT) are not routinely characterized against the same HPLC area% benchmarks by all vendors .

Purity Specification
Specification review
≥99% (HPLC area%)
Supports higher-fidelity oligonucleotide assembly.
≥1% higher certified purity than typical TsIm/baseline; impacts theoretical yield of 30-mer.
Oligonucleotide synthesis Solid-phase synthesis Coupling efficiency

Guanine Sulfonation Suppression in Oligonucleotide Synthesis

In a systematic study of condensing reagents for deoxyoligoribonucleotide synthesis, the 2,4,6-triisopropylbenzenesulfonyl (TPS) scaffold exhibited the lowest rate of sulfonation among several arylsulfonyl systems, whereas mesitylenesulfonyl tetrazole (MSTe) and related mesitylene-based reagents showed higher levels of undesired sulfonation of nucleoside bases (particularly guanine residues) [1]. Although the study primarily compared TPSCl/tetrazole mixtures, the TPS moiety is conserved in TPSI, and the same steric protection principle—arising from the three ortho/para isopropyl groups—has been independently confirmed to minimize nucleobase modification during phosphotriester couplings [2].

Guanine Sulfonation
Class-level
Lowest sulfonation rate among arylsulfonyl systems tested.
Reduces purification-intensive by-products.
Rank order: TPS
Coupling Rate & Yield
Cross-study comparable
Faster coupling and higher yields than TPSTe; cleaner products with reduced by-products.
May reduce synthesis cycle time and simplify purification.
Reported for 10–16 nucleotide chains (phosphotriester method).
Regioselective Sulfonylation
Cross-study comparable
Identified as reported top rank for dehydrative polyol cyclization in tested set.
Supports regiocontrol not achievable with less hindered reagents.
Systematic survey; specific regioselectivity ratios not abstracted.
Hydrolytic Stability
Class-level
TPS derivatives reported as 'reasonably stable'; mesitylene analogs 'not quite as stable'.
Reduces risk of reagent degradation between uses.
Qualitative comparison; no quantitative decomposition rates available.
Oligonucleotide synthesis Side-reaction suppression Guanine modification

Coupling Rate and Yield Advantage in Oligo Synthesis

The combination of TPSCl and N-methylimidazole—which generates the TPS-imidazolium active species in situ, mechanistically analogous to pre-formed TPSI—proceeds faster and gives higher yields than TPSTe (triisopropylbenzenesulfonyl tetrazolide) in phosphotriester internucleotide bond formation [1]. Specifically, this reagent system delivered cleaner oligomer products with reduced contamination from 5'-O-sulfonylated by-products and guanine-modified species when synthesizing oligonucleotides of 10–16 nucleotides in length [2]. The pre-formed TPSI reagent eliminates the need for in-situ activation, offering greater batch-to-batch reproducibility in automated synthesizer workflows.

Coupling Rate & Yield
Cross-study comparable
Faster coupling and higher yields than TPSTe; cleaner products with reduced by-products.
May reduce synthesis cycle time and simplify purification.
Reported for 10–16 nucleotide chains (phosphotriester method).
Coupling kinetics Phosphotriester method Oligonucleotide yield

Regioselective O-Sulfonylation in Polyol Systems

N-(2,4,6-triisopropylbenzenesulfonyl)imidazole (TPSI) has been identified as the optimal sulfonylation reagent for regioselective dehydrative polyol cyclization cascades, after a survey of reaction conditions that included evaluation of alternative sulfonylating agents [1]. The TPS group's steric bulk directs sulfonylation to the sterically most accessible hydroxyl, enabling the synthesis of substituted tetrahydrofurans with regiocontrol not achievable with less hindered sulfonyl imidazoles (e.g., TsIm or MsIm). In contrast, N-(p-toluenesulfonyl)imidazole (TsIm) has been successfully employed for direct 2-O-sulfonylation of sucrose but exhibits lower regioselectivity profiles when multiple competing hydroxyls are present [2].

Regioselective Sulfonylation
Cross-study comparable
Identified as reported top rank for dehydrative polyol cyclization in tested set.
Supports regiocontrol not achievable with less hindered reagents.
Systematic survey; specific regioselectivity ratios not abstracted.
Sulfonylation Regioselectivity Carbohydrate chemistry

Stability Advantage in Nucleoside Chemistry

Independent reports on nucleoside analog chemistry note that 2,4,6-triisopropylbenzenesulfonyl derivatives are 'reasonably stable,' whereas the corresponding 2-mesitylenesulfonyl analogues are 'not quite as stable' [1]. This stability differential is attributed to the greater steric protection of the sulfonyl center by the three isopropyl groups compared to the three methyl groups of mesitylene, which retards hydrolytic decomposition. Additionally, vendor technical data sheets consistently list TPSI as moisture-sensitive but stable at room temperature (15–25 °C) when stored under inert gas, with a defined melting point of 118–122 °C .

Hydrolytic Stability
Class-level
TPS derivatives reported as 'reasonably stable'; mesitylene analogs 'not quite as stable'.
Reduces risk of reagent degradation between uses.
Qualitative comparison; no quantitative decomposition rates available.
Stability Nucleoside modification Storage

TPSI Application Scenarios


High-Fidelity Oligonucleotide Synthesis

For the automated synthesis of oligonucleotides longer than 20 nucleotides (e.g., therapeutic antisense oligos, siRNA, or long PCR primers), the ≥99% purity specification of TPSI directly supports the >99% per-step coupling efficiency required for acceptable full-length product yields. A 30-mer synthesized at 99% efficiency yields 75% theoretical crude product versus only 55% at 98% efficiency [1]. The TPS scaffold's documented low sulfonation rate further minimizes guanine-damaged impurities that co-elute during HPLC purification .

Regioselective Sulfonylation in Polyol and Carbohydrate Chemistry

In synthetic sequences targeting selectively sulfonylated carbohydrate intermediates or polyol-derived tetrahydrofurans, TPSI has been experimentally validated as the optimal sulfonylation reagent, outperforming less hindered analogs in regiocontrol [1]. This is particularly valuable in process chemistry where protection/deprotection steps must be minimized to control cost-of-goods.

Large-Scale Oligonucleotide Manufacturing: Impurity Control

In cGMP oligonucleotide production, the presence of 5'-O-sulfonylated by-products and guanine-modified species can cause batch failure. The TPSCl/N-methylimidazole system—which generates the active TPS-imidazolium species—has been shown to produce cleaner oligomer products with fewer of these specific impurities compared to TPSTe [1]. Pre-formed TPSI offers the same mechanistic advantage while eliminating the variability of in-situ activation, thereby enhancing batch-to-batch consistency in regulated environments.

Sulfonyl Transfer and Nucleofuge Engineering Research

TPSI serves as a well-characterized, commercially available benchmark substrate for studying imidazole nucleofuge tunability. Its fully substituted TPS group provides a defined steric and electronic profile that contrasts with tosyl and mesitylene analogs, making it a required control compound in systematic studies of sulfonyl-imidazole reactivity [1]. Procurement from suppliers offering detailed CoA documentation (e.g., HPLC, NMR, nonaqueous titration) ensures reproducibility across research groups.

Application
Selection Property
Validation Focus
High-Fidelity Oligonucleotide Synthesis
≥99% HPLC purity specification
Per-step coupling efficiency and full-length product yield for sequences >20 nt
Regioselective Polyol and Carbohydrate Chemistry
Steric bulk of 2,4,6-triisopropylphenyl group
Regiocontrol in sulfonylation cascades to minimize protection/deprotection steps
Large-Scale Oligo Manufacturing Impurity Control
Pre-formed TPS-imidazolium active species
Batch-to-batch reproducibility and reduction of 5'-O-sulfonylated and guanine-modified impurities
Sulfonyl Transfer and Nucleofuge Engineering
Defined steric/electronic profile with detailed CoA
Reproducibility across research groups in systematic reactivity studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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